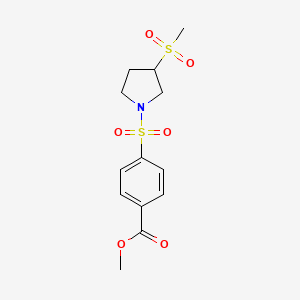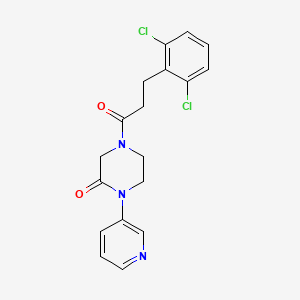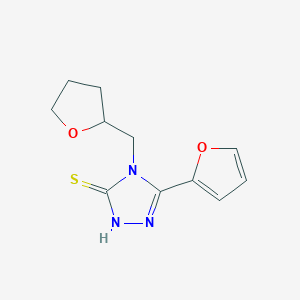
Methyl 4-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are similar to the compound , has been widely studied. Pyrrolidine derivatives can be synthesized by various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-pyrrolidin-1-ylbenzoate” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“Methyl 4-pyrrolidin-1-ylbenzoate” is a solid substance with a molecular weight of 205.26 .Scientific Research Applications
Synthesis of Complex Molecules
Research indicates that Methyl 4-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate plays a critical role in the synthesis of complex molecules. For instance, the compound has been utilized in the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups. These molecules, synthesized via 1,3-dipolar cycloaddition reactions, showcase the versatility of this compound in facilitating the introduction of various functional groups into complex structures (Markitanov et al., 2016).
Material Science Applications
In material science, derivatives of this compound have been used to synthesize organo-soluble polyphenylquinoxalines with ultra-high refractive indices and low birefringences. Such materials are significant for their potential applications in advanced optical devices and coatings, demonstrating the compound's contribution to the development of new materials with exceptional optical properties (Li et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXCOYMSIPKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)


![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)
![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)
![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)
![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)